![molecular formula C20H26N2O B5730143 1-(2,5-Dimethylphenyl)-4-[(4-methoxyphenyl)methyl]piperazine](/img/structure/B5730143.png)
1-(2,5-Dimethylphenyl)-4-[(4-methoxyphenyl)methyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Dimethylphenyl)-4-[(4-methoxyphenyl)methyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dimethylphenyl)-4-[(4-methoxyphenyl)methyl]piperazine typically involves the reaction of 2,5-dimethylphenylamine with 4-methoxybenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or ethanol under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dimethylphenyl)-4-[(4-methoxyphenyl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethylphenyl)-4-[(4-methoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
1-(2,5-Dimethylphenyl)piperazine: Lacks the 4-methoxybenzyl group.
4-[(4-Methoxyphenyl)methyl]piperazine: Lacks the 2,5-dimethylphenyl group.
1-(2,5-Dimethylphenyl)-4-phenylpiperazine: Similar structure but without the methoxy group.
Uniqueness
1-(2,5-Dimethylphenyl)-4-[(4-methoxyphenyl)methyl]piperazine is unique due to the presence of both the 2,5-dimethylphenyl and 4-methoxybenzyl groups, which may confer distinct pharmacological properties compared to its analogs.
Properties
IUPAC Name |
1-(2,5-dimethylphenyl)-4-[(4-methoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O/c1-16-4-5-17(2)20(14-16)22-12-10-21(11-13-22)15-18-6-8-19(23-3)9-7-18/h4-9,14H,10-13,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFHWYRKGRCTYGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)CC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
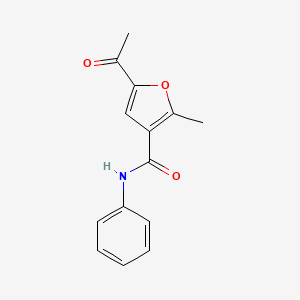
![2-((3'-Cyano-6'-methyl-[3,4'-bipyridin]-2'-yl)thio)acetic acid](/img/structure/B5730075.png)
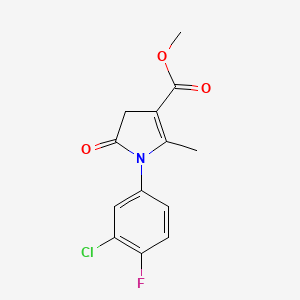
![3-CYCLOPROPANECARBONYL-1-[2-(3-METHOXYPHENOXY)ETHYL]-1H-INDOLE](/img/structure/B5730089.png)
![2-[4-(acetylamino)phenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B5730092.png)
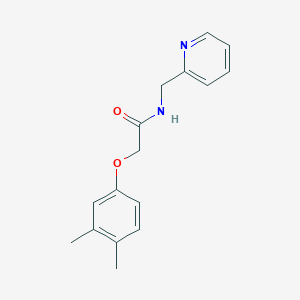
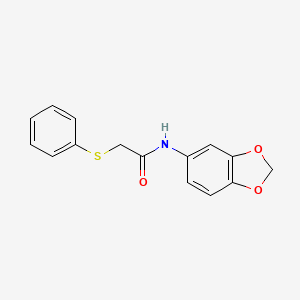
![ethyl 4-[(4-nitrophenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B5730107.png)
![N-[5-(3-bromophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5730110.png)
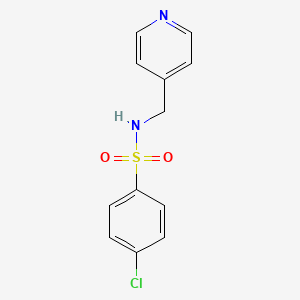
![methyl 4-ethyl-5-methyl-2-[(trichloroacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5730119.png)
![1-[4-(4-bromophenoxy)phenyl]-2,5-pyrrolidinedione](/img/structure/B5730125.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2,4-dimethylbenzamide](/img/structure/B5730132.png)
![4-Chloro-3-[[[(3-methylbenzoyl)amino]thioxomethyl ]amino]-benzoic acid](/img/structure/B5730147.png)
